7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one
Overview
Description
Synthesis Analysis
The synthesis of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one has been reported to be achieved through the visible light-mediated ring opening and cyclization of aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid . This operationally simple and catalyst-free methodology opens a green and efficient approach for the synthesis of pyrrolo[1,2-a]quinoxalin-4-ones .Molecular Structure Analysis
The molecular formula of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one is C12H10N2O2. The InChI code is 1S/C12H10N2O2/c1-16-8-4-5-10-9(7-8)13-12(15)11-3-2-6-14(10)11/h2-7H,1H3,(H,13,15).Physical And Chemical Properties Analysis
The physical form of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one is a solid . It has a molecular weight of 214.22 g/mol. The melting point is between 249 - 251 degrees Celsius .Scientific Research Applications
Antileishmanial Properties
- The crystal structure of a derivative of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one, specifically 7-methoxy-4-[(E)-oct-1-enyl]pyrrolo[1,2-a]quinoxaline, has been determined, providing insights into its mechanism of action as an antileishmanial agent (Guillon et al., 2008). A second polymorphic form of this compound also exhibits antileishmanial properties (Guillon et al., 2009).
Antiproliferative Activity
- Novel derivatives of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one have been synthesized and shown to exhibit antiproliferative effects, particularly effective against human tumor cell lines, suggesting their potential use in cancer therapy (Parrino et al., 2015).
Synthetic Chemistry Applications
- The synthesis and structural analysis of biologically active 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones, a related compound, highlight the chemical versatility and potential for further pharmacological exploration of the pyrroloquinolinestructure, including derivatives of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one (Wang et al., 2013).
Development of Metal-Free Hydrogenations
- Research on metal-free hydrogenation of pyrrolo[1,2-a]quinoxalines, including 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one, reveals advancements in organic synthesis techniques, offering an efficient and environmentally friendly approach to hydrogenate these compounds (Liu et al., 2018).
Antimicrobial and Antiparasitic Potential
- The synthesis of new pyrrolo[1,2-a]quinoxaline derivatives demonstrates their potential as bacterial multidrug resistance pump inhibitors, underscoring the broad spectrum of biomedical applications for 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one related compounds (Vidaillac et al., 2007).
- Compounds related to 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one have shown significant antimalarial activity in vitro, suggesting their utility in developing new treatments for malaria (Guillon et al., 2004).
Safety And Hazards
properties
IUPAC Name |
7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-8-4-5-10-9(7-8)13-12(15)11-3-2-6-14(10)11/h2-7H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJHTTHLPWXYJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445727 | |
Record name | 7-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one | |
CAS RN |
160657-07-8 | |
Record name | 7-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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